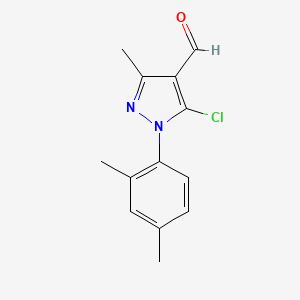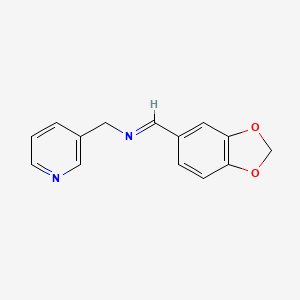
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. These pathways play crucial roles in controlling cell proliferation and survival. Disruption of these pathways can lead to uncontrolled cell growth and survival, which are hallmarks of cancer .
Result of Action
The compound’s action results in molecular and cellular effects that include cell cycle arrest and induction of apoptosis . These effects can lead to the death of cancer cells, thereby inhibiting tumor growth.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various materials. However, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine. In medicinal chemistry, further studies are needed to investigate the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, further research is needed to explore the properties and potential applications of materials synthesized using 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a building block. In organic electronics, further studies are needed to investigate the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a material for the fabrication of organic electronic devices, such as organic light-emitting diodes and organic field-effect transistors.
Conclusion
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, or 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine can be synthesized through a multi-step process and has been studied for its potential applications in medicinal chemistry, materials science, and organic electronics. The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine is not fully understood, but it is believed to interact with specific targets in cells to produce its biological effects. 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various materials. However, further research is needed to fully understand the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine in various fields and to explore its future directions.
合成法
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethanol with 1,3-benzodioxole-5-carboxaldehyde, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, which can be purified through recrystallization.
科学的研究の応用
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been explored as a potential material for the fabrication of organic light-emitting diodes and organic field-effect transistors.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKAVGWFFUYMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

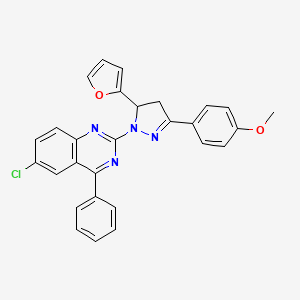
![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)
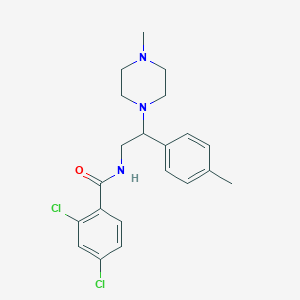
![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)
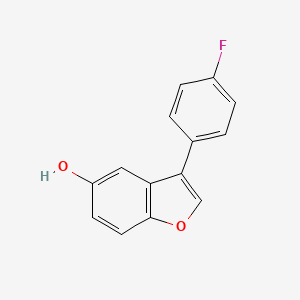

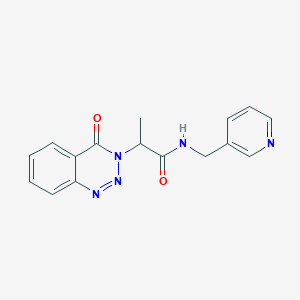

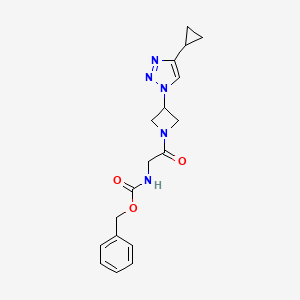
![3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2793948.png)
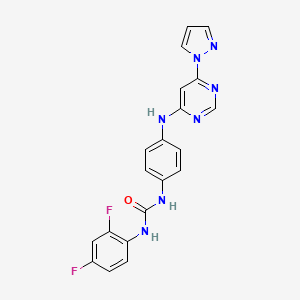
![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)
